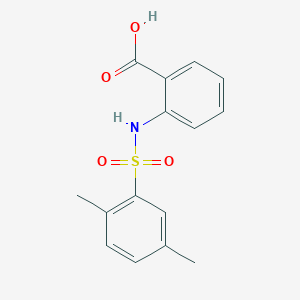
2-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid” is a benzoic acid derivative with a sulfonylamino group attached to the benzene ring. The sulfonylamino group is derived from 2,5-dimethylbenzenesulfonic acid .
Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring (from the benzoic acid component) with a sulfonylamino group attached, which in turn is connected to a 2,5-dimethylbenzene group .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the sulfonylamino and carboxylic acid groups. For example, the sulfonylamino group might undergo reactions typical of sulfonamides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonylamino and carboxylic acid groups could affect its solubility and reactivity .Aplicaciones Científicas De Investigación
Benzoic Acid in Food and Feed Additives
Benzoic acid is widely recognized for its antimicrobial and antifungal properties, making it a common preservative in foods and feeds. Studies have explored its effects on gut functions, suggesting that it can enhance growth and health by promoting digestive, absorptive, and barrier functions in the gut. These effects are attributed to the regulation of enzyme activity, redox status, immunity, and microbiota. However, excessive administration may negatively impact gut health by altering redox status (Mao, Yang, Chen, Yu, & He, 2019).
Degradation Processes and Stability
The stability and degradation processes of certain pharmaceuticals have been studied, revealing insights into the behavior of benzoic acid derivatives under various conditions. Such research contributes to understanding the risks and benefits of medical applications of these compounds. For example, nitisinone, a triketone herbicide turned medical treatment, exhibits increased stability with higher pH levels. Its degradation products have shown considerable stability, which is crucial for its effectiveness in treating hepatorenal tyrosinemia (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Physiologically-Based Pharmacokinetic Analysis
Research has also focused on the pharmacokinetics of benzoic acid, aiming to reduce the uncertainty in interspecies extrapolation of its effects. By developing species-specific models, studies have sought to predict the metabolic and dosimetric variations of benzoic acid across different species, including humans. This work is pivotal in assessing dietary exposures to benzoates and understanding their pharmacokinetics and toxicology (Hoffman & Hanneman, 2017).
Antituberculosis Activity of Organotin(IV) Complexes
The antituberculosis potential of organotin complexes, involving derivatives of benzoic acid, has been reviewed. These studies underscore the importance of the ligand environment and the structure of the compound in determining its therapeutic efficacy. Such research highlights the diverse applications of benzoic acid derivatives in addressing critical health issues (Iqbal, Ali, & Shahzadi, 2015).
Propiedades
IUPAC Name |
2-[(2,5-dimethylphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-10-7-8-11(2)14(9-10)21(19,20)16-13-6-4-3-5-12(13)15(17)18/h3-9,16H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTXLBXBGAOYCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(3-nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2574892.png)
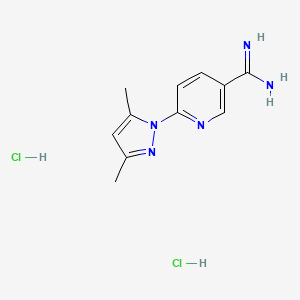

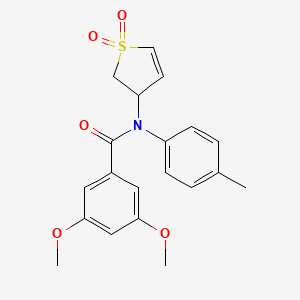

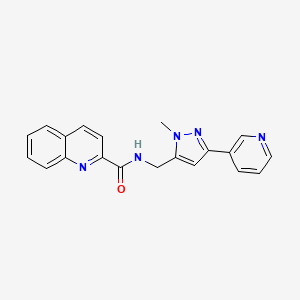
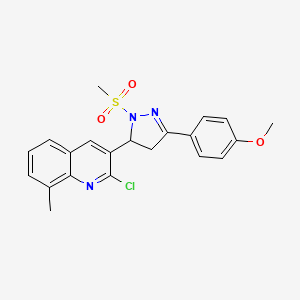

![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2574904.png)
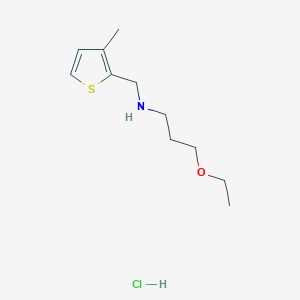
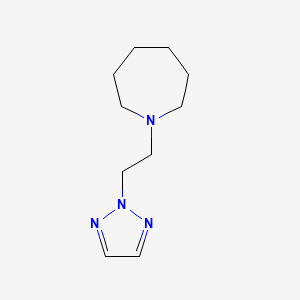

![(Z)-4-fluoro-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2574912.png)
